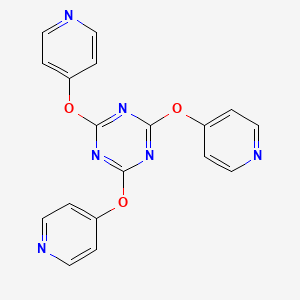

2,4,6-Tris(pyridin-4-yloxy)-1,3,5-triazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4,6-Tris(pyridin-4-yloxy)-1,3,5-triazine is a heterocyclic compound that features a triazine core substituted with three pyridin-4-yloxy groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris(pyridin-4-yloxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with pyridin-4-ol in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The base, often triethylamine or sodium hydroxide, facilitates the nucleophilic substitution of the chlorine atoms on the cyanuric chloride with the pyridin-4-yloxy groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Analyse Des Réactions Chimiques

Types of Reactions

2,4,6-Tris(pyridin-4-yloxy)-1,3,5-triazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of partially or fully reduced triazine derivatives.

Substitution: The pyridin-4-yloxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Applications De Recherche Scientifique

Material Science

Metal-Organic Frameworks (MOFs)

One notable application of 2,4,6-tris(pyridin-4-yloxy)-1,3,5-triazine is in the formation of metal-organic frameworks. For instance, complexes formed with cobalt ions exhibit remarkable three-dimensional porous structures that can be utilized for gas storage and separation. The introduction of polycarboxylic acids as auxiliary ligands has resulted in diverse structural frameworks that enhance their utility as electrocatalysts for oxygen reduction reactions. Complexes derived from this compound have shown higher catalytic activity than traditional platinum-based catalysts, highlighting their potential in energy conversion technologies .

| Complex | Structure | Application |

|---|---|---|

| Co(tpt) | 3D porous framework | Electrocatalysis for oxygen reduction |

| CoNC derived from tpt | N-doped carbon materials | Superior electrocatalytic performance |

Electrocatalysis

The electrocatalytic properties of this compound complexes have been extensively studied. These compounds can serve as precursors for the synthesis of nitrogen-doped carbon materials which are highly effective in catalyzing oxygen reduction reactions. Such materials have been shown to outperform commercial platinum catalysts in terms of current density and half-wave potential .

Biological Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For example, compounds synthesized from this triazine have demonstrated efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicates that modifications on the pyridine rings can enhance their inhibitory effects .

| Compound | Target Microorganism | Inhibition Efficiency |

|---|---|---|

| T3Q | S. aureus | High |

| T3AMPy | E. coli | Moderate |

Crystalline Sponge Method

The crystalline sponge method is another innovative application of this compound. This technique allows for the determination of guest structures within crystalline frameworks without the need for single crystal growth of the guest itself. The ability of this compound to form stable MOFs makes it particularly useful for this application in structural biology and material characterization .

Mécanisme D'action

The mechanism by which 2,4,6-Tris(pyridin-4-yloxy)-1,3,5-triazine exerts its effects is largely dependent on its ability to coordinate with metal ions. This coordination can facilitate various catalytic processes, including electron transfer and substrate activation. The compound’s triazine core and pyridin-4-yloxy groups provide multiple binding sites, allowing for the formation of stable and versatile complexes.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4,6-Tris(pyridin-4-yl)-1,3,5-triazine: Similar in structure but lacks the oxygen atoms in the pyridin-4-yloxy groups.

2,4,6-Tris(4-pyridyl)pyridine: Another related compound with a pyridine core instead of a triazine core.

Uniqueness

2,4,6-Tris(pyridin-4-yloxy)-1,3,5-triazine is unique due to the presence of the pyridin-4-yloxy groups, which enhance its electron-donating properties and ability to form stable complexes with metal ions. This makes it particularly effective in applications such as catalysis and materials science, where electron transfer and coordination are crucial.

Activité Biologique

2,4,6-Tris(pyridin-4-yloxy)-1,3,5-triazine is a derivative of the triazine family that has garnered attention for its potential biological activities. This compound's structure allows for various substitutions that can enhance its pharmacological properties. Research has shown that triazine derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of pyridine derivatives with cyanuric chloride under controlled conditions. The resulting compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Antimicrobial Activity

A study evaluated various 2,4,6-trisubstituted triazines for their antimicrobial properties against Gram-positive and Gram-negative bacteria as well as fungi. Among the tested compounds, several demonstrated promising antimicrobial activity with MIC values ranging from 6.25 to 12.5 µg/mL. This suggests that this compound could serve as a potential antimicrobial agent due to its effectiveness against pathogenic microorganisms .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 3f | 6.25 | Antimicrobial |

| 3g | 12.5 | Antimicrobial |

| 3h | 6.25 | Antimicrobial |

Anticancer Activity

Research indicates that triazine derivatives can exhibit significant anticancer properties. For instance, studies have shown that certain triazine compounds inhibit cell proliferation in cancer cell lines through mechanisms such as apoptosis induction and inhibition of key signaling pathways like AKT-mTOR . The specific activity of this compound against various cancer types remains an area of ongoing investigation.

Enzyme Inhibition

Triazine derivatives have been reported to act as enzyme inhibitors. For example, some compounds have shown mixed-type inhibition against enzymes involved in tumorigenesis. The effectiveness of these inhibitors is often influenced by the nature of substituents on the triazine core .

Study on Antimicrobial Efficacy

In a comprehensive study published in PubMed, researchers synthesized a series of triazine derivatives and tested their antimicrobial efficacy against various pathogens. The results indicated that compounds similar to this compound exhibited strong inhibitory effects on bacterial growth and fungal proliferation .

Evaluation of Anticancer Potential

Another significant study focused on the anticancer potential of triazine derivatives showed that specific modifications to the triazine core can enhance cytotoxicity in cancer cell lines. The findings suggest that the introduction of pyridine groups may contribute to increased activity against certain cancer types .

Propriétés

IUPAC Name |

2,4,6-tripyridin-4-yloxy-1,3,5-triazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N6O3/c1-7-19-8-2-13(1)25-16-22-17(26-14-3-9-20-10-4-14)24-18(23-16)27-15-5-11-21-12-6-15/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLFUBOJSQQBGDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1OC2=NC(=NC(=N2)OC3=CC=NC=C3)OC4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.